molecular formula C12H11ClN2 B15217572 3-(3-chloropropyl)-1H-indole-5-carbonitrile

3-(3-chloropropyl)-1H-indole-5-carbonitrile

Cat. No.: B15217572
M. Wt: 218.68 g/mol
InChI Key: OKMUYSKILGNWTI-UHFFFAOYSA-N
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Description

3-(3-chloropropyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-1H-indole-5-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1H-indole-5-carbonitrile.

    Chloropropylation: The indole compound is then subjected to a chloropropylation reaction. This involves the reaction of the indole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate to high temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of indole-5-carboxylic acid or other oxidized derivatives.

    Reduction Products: Reduction can yield indoline derivatives.

Scientific Research Applications

3-(3-chloropropyl)-1H-indole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloropropyl group can enhance the compound’s ability to bind to specific targets, while the indole ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloropropyl)-1H-indole-5-carboxylic acid
  • 3-(3-chloropropyl)-1H-indole-5-methanol
  • 3-(3-chloropropyl)-1H-indole-5-amine

Uniqueness

3-(3-chloropropyl)-1H-indole-5-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly influence its reactivity and potential applications. The carbonitrile group can participate in various chemical transformations, making the compound a versatile intermediate for the synthesis of diverse organic molecules.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-(3-chloropropyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C12H11ClN2/c13-5-1-2-10-8-15-12-4-3-9(7-14)6-11(10)12/h3-4,6,8,15H,1-2,5H2

InChI Key

OKMUYSKILGNWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCCl

Origin of Product

United States

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